molecular formula C16H17NO3 B13004033 (4-Methoxy-phenylamino)-p-tolyl-acetic acid

(4-Methoxy-phenylamino)-p-tolyl-acetic acid

Cat. No.: B13004033
M. Wt: 271.31 g/mol
InChI Key: MBPXPBXFMSLLDQ-UHFFFAOYSA-N
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Description

(4-Methoxy-phenylamino)-p-tolyl-acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, an amino group, and a tolyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenylamino)-p-tolyl-acetic acid typically involves the reaction of 4-methoxyaniline with p-tolylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenylamino)-p-tolyl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Methoxy-phenylamino)-p-tolyl-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-phenylamino)-p-tolyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

Uniqueness

(4-Methoxy-phenylamino)-p-tolyl-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-methoxyanilino)-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C16H17NO3/c1-11-3-5-12(6-4-11)15(16(18)19)17-13-7-9-14(20-2)10-8-13/h3-10,15,17H,1-2H3,(H,18,19)

InChI Key

MBPXPBXFMSLLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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